molecular formula C10H11NOS2 B2431168 2-Amino-1-thiophen-2-yl-1-thiophen-3-ylethanol CAS No. 2380084-03-5

2-Amino-1-thiophen-2-yl-1-thiophen-3-ylethanol

Cat. No.: B2431168
CAS No.: 2380084-03-5
M. Wt: 225.32
InChI Key: PMGPBEKSXUWQFD-UHFFFAOYSA-N
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Description

“2-Amino-1-thiophen-2-yl-1-thiophen-3-ylethanol” is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 . It is also known by its IUPAC name "2-amino-1-(2-thienyl)ethanol" .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2" .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 81-83 degrees Celsius .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for research on “2-Amino-1-thiophen-2-yl-1-thiophen-3-ylethanol” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of applications of thiophene derivatives, from medicinal chemistry to material science , there is considerable scope for future research in this area.

Properties

IUPAC Name

2-amino-1-thiophen-2-yl-1-thiophen-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c11-7-10(12,8-3-5-13-6-8)9-2-1-4-14-9/h1-6,12H,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGPBEKSXUWQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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